molecular formula C8H7FN2O3 B2752448 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate CAS No. 1443425-13-5

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate

Cat. No.: B2752448
CAS No.: 1443425-13-5
M. Wt: 198.153
InChI Key: SZALCMJIMJPMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate is a fluorinated benzimidazole derivative Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and glyoxal.

    Cyclization: The reaction between 4-fluoroaniline and glyoxal under acidic conditions leads to the formation of the benzimidazole ring.

    Hydration: The final step involves the hydration of the compound to obtain the hydrate form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of benzimidazole alcohols or aldehydes.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylic acid group plays a crucial role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Fluoro-1H-benzimidazole-2-carboxylic acid: Fluorine atom at a different position, leading to variations in reactivity and applications.

    6-Chloro-1H-benzimidazole-2-carboxylic acid:

Uniqueness

6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate is unique due to the presence of the fluorine atom at the 6th position, which significantly enhances its chemical stability, reactivity, and potential biological activities compared to its non-fluorinated counterparts.

Properties

IUPAC Name

6-fluoro-1H-benzimidazole-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZALCMJIMJPMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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